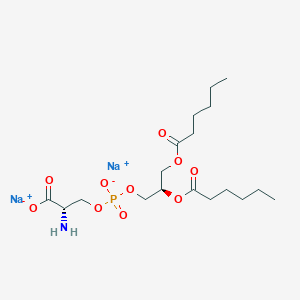

![molecular formula C8H5N3O3 B1493676 4-oxo-3H,4H-pyrido[3,4-d]pyrimidine-6-carboxylic acid CAS No. 845639-88-5](/img/structure/B1493676.png)

4-oxo-3H,4H-pyrido[3,4-d]pyrimidine-6-carboxylic acid

Overview

Description

“4-oxo-3H,4H-pyrido[3,4-d]pyrimidine-6-carboxylic acid” is a chemical compound with the molecular formula C8H5N3O3 . It is a type of pyridopyrimidine, which is a class of compounds containing a pyridine ring fused to a pyrimidine ring . Pyridopyrimidines are of great interest due to their biological potential .

Molecular Structure Analysis

The molecular structure of “4-oxo-3H,4H-pyrido[3,4-d]pyrimidine-6-carboxylic acid” can be represented by the InChI code: 1S/C8H5N3O3/c12-7-4-1-5 (8 (13)14)9-2-6 (4)10-3-11-7/h1-3H, (H,13,14) (H,10,11,12) and the InChI key is QLHOWKLZVNAPAZ-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-oxo-3H,4H-pyrido[3,4-d]pyrimidine-6-carboxylic acid” include a molecular weight of 191.15 . More specific properties such as melting point, boiling point, and solubility are not detailed in the retrieved sources.

Scientific Research Applications

Medicine: Anticancer Therapeutics

Pyridopyrimidine derivatives, including 4-oxo-3H,4H-pyrido[3,4-d]pyrimidine-6-carboxylic acid , have been studied for their therapeutic potential in medicine, particularly as anticancer agents . These compounds can inhibit specific kinases involved in cell cycle regulation, which is crucial for cancer treatment. For example, palbociclib, a related pyridopyrimidine, has been developed for breast cancer treatment .

Agriculture: Plant Growth Regulation

In agriculture, pyridopyrimidine derivatives may be used to regulate plant growth. Their ability to interact with plant hormones or enzymes that control growth rates could lead to the development of new agrochemicals that enhance crop yields or improve resistance to environmental stress .

Material Science: Organic Semiconductors

The structural properties of pyridopyrimidines make them suitable for use in material science, particularly in the creation of organic semiconductors. These compounds can be part of the active layer in organic photovoltaic cells due to their excellent electron-accepting properties .

Environmental Science: Pollutant Degradation

Pyridopyrimidine derivatives could be applied in environmental science for the degradation of pollutants. Their chemical structure allows them to participate in redox reactions, potentially breaking down harmful organic compounds into less toxic substances .

Analytical Chemistry: Chromatographic Analysis

In analytical chemistry, 4-oxo-3H,4H-pyrido[3,4-d]pyrimidine-6-carboxylic acid could be used as a standard or a reagent in chromatographic analysis techniques. Its well-defined structure and properties allow for precise calibration and measurement of other substances .

Biochemistry: Enzyme Inhibition

This compound’s potential to act as an enzyme inhibitor makes it valuable in biochemistry research. It could be used to study enzyme kinetics or to develop inhibitors for enzymes that are targets in various diseases .

Future Directions

The future directions for “4-oxo-3H,4H-pyrido[3,4-d]pyrimidine-6-carboxylic acid” and related compounds could involve further exploration of their biological potential and therapeutic applications . This could include more detailed studies on their synthesis, chemical reactions, mechanism of action, and safety profile.

properties

IUPAC Name |

4-oxo-3H-pyrido[3,4-d]pyrimidine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O3/c12-7-4-1-5(8(13)14)9-2-6(4)10-3-11-7/h1-3H,(H,13,14)(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLHOWKLZVNAPAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CN=C1C(=O)O)N=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-oxo-3H,4H-pyrido[3,4-d]pyrimidine-6-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-[4-(Pyridin-4-yl)-4,5-dihydro-3H-dinaphtho[2,1-c:1',2'-e]azepine-2,6-diyl]bis(diphenylmethanol)](/img/structure/B1493593.png)

![(4Ar,6aR,7R,10aS,11R,11aR,11bR)-6a,7,11-trihydroxy-4,4,8,11b-tetramethyl-1,2,3,4a,5,6,7,10a,11,11a-decahydronaphtho[2,1-f][1]benzofuran-9-one](/img/structure/B1493594.png)

![1-(2,3-Difluorobenzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1493604.png)

![trans-2-[(2-Chloro-4-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B1493607.png)

![1-{[(2,5-Dimethylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493610.png)

![1-[({Octahydrocyclopenta[c]pyrrol-2-yl}amino)methyl]cyclobutan-1-ol](/img/structure/B1493611.png)

![1-{[(5-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493612.png)

![1-({1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}methyl)cyclobutan-1-ol](/img/structure/B1493613.png)

![1-({[4-(2-Hydroxyethyl)phenyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1493616.png)

![trans-2-[(2-Methoxyethyl)(methyl)amino]cyclobutan-1-ol](/img/structure/B1493618.png)

![1-({[4-(Propan-2-yl)phenyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1493619.png)